molecular formula C7H4FNOS B1412264 2-Fluorobenzo[d]thiazol-4-ol CAS No. 1261630-58-3

2-Fluorobenzo[d]thiazol-4-ol

Cat. No. B1412264
CAS RN: 1261630-58-3
M. Wt: 169.18 g/mol
InChI Key: MTZDFBZFSPILEM-UHFFFAOYSA-N
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Description

Synthesis Analysis

A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

The carbon at the 2nd position of benzothiazole is the most active site from a synthetic and medicinal point of view . As per the structure-activity relationship, changes in the functional group at the 2nd position induce a significant change in the biological activity of compounds .


Physical And Chemical Properties Analysis

The physical properties of 2-fluorobenzo[d]thiazol-4-ol include a boiling point of 335.6 °C, a melting point of 290-295 °C, and a solubility of 0.1 g/mL in water. It is sparingly soluble in ethanol, chloroform, and ether.

Scientific Research Applications

Anticonvulsant and Neurotoxicity Activities

Thiazoles, the family to which 2-Fluorobenzo[d]thiazol-4-ol belongs, have been studied for their potential in treating neurological disorders. Compounds within this family have been synthesized and evaluated for anticonvulsant and neurotoxicity activities, which could lead to new treatments for epilepsy or other seizure-related conditions .

Cancer Therapy and Molecular Biology

The interaction of small molecules like 2-Fluorobenzo[d]thiazol-4-ol with DNA is significant in cancer therapy. Research has focused on how these compounds can be used to understand molecular biology mechanisms or as potential therapeutic agents in oncology .

Fluorescent Probing and Sensing

Derivatives of hydroxybenzothiazole, which include 2-fluoro-4-hydroxybenzothiazole, have been used as fluorescent probes. These compounds can detect specific ions such as copper (Cu 2+/Cu+) with high sensitivity and selectivity, which is valuable in biological research and medical diagnostics .

Mercury Ion Detection

An “AIE + ESIPT” mechanism-based benzothiazole-derived fluorescent probe has been applied for the detection of mercury (Hg 2+) ions. This application showcases the compound’s excellent selectivity, good anti-interference ability, low detection limit, and a large Stokes shift, making it a valuable tool in environmental monitoring .

Antitumor Activity

Thiazoles have demonstrated potent effects on human tumor cell lines, including prostate cancer. The cytotoxicity activity of these compounds is being explored for their potential use in developing new anticancer drugs .

Radical Scavenging Activity

Some thiazole derivatives exhibit potent DPPH radical scavenging activity, which is comparable to standard antioxidants like vitamin E. This property could be harnessed in the development of new antioxidant therapies or supplements .

Mechanism of Action

While the specific mechanism of action for 2-Fluorobenzo[d]thiazol-4-ol is not mentioned in the search results, thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .

Future Directions

While specific future directions for 2-Fluorobenzo[d]thiazol-4-ol were not found in the search results, benzothiazole derivatives have been extensively studied for their diverse biological activities . This suggests that 2-Fluorobenzo[d]thiazol-4-ol and its derivatives may also have potential applications in medicinal chemistry and drug discovery.

properties

IUPAC Name

2-fluoro-1,3-benzothiazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FNOS/c8-7-9-6-4(10)2-1-3-5(6)11-7/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTZDFBZFSPILEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)SC(=N2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluorobenzo[d]thiazol-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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